molecular formula C13H14N2O4 B12315920 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde

Cat. No.: B12315920
M. Wt: 262.26 g/mol
InChI Key: PMJSKHZNDHSIAB-UHFFFAOYSA-N
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Description

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is a chemical compound that features a benzaldehyde group linked to an imidazolidinone moiety via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-(2,4-dioxoimidazolidin-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzoic acid.

    Reduction: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazolidinone moiety may play a role in binding to these targets, while the benzaldehyde group could be involved in further chemical interactions or modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is unique due to its specific structural features, which combine the reactivity of the benzaldehyde group with the stability and potential biological activity of the imidazolidinone moiety. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

4-[3-(2,4-dioxoimidazolidin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C13H14N2O4/c16-9-10-2-4-11(5-3-10)19-7-1-6-15-8-12(17)14-13(15)18/h2-5,9H,1,6-8H2,(H,14,17,18)

InChI Key

PMJSKHZNDHSIAB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

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